barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate ligand. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of an amine precursor, which is then coupled with a naphthalene sulfonate derivative under controlled conditions to form the desired azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of the azo group.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent environments to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction can produce sulfonated naphthylamines.
Scientific Research Applications
Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components and structures.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The sulfonate groups enhance the compound’s solubility and facilitate its distribution in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-hydroxy-5-((2-hydroxynaphthalen-1-yl)diazenyl)-3-(-(4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate
- Naphthalenesulfonic acid derivatives
Uniqueness
Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to the presence of the barium ion, which imparts distinct properties such as enhanced stability and specific reactivity patterns. The combination of the diazenyl and sulfonate groups also contributes to its versatility in various applications.
Properties
CAS No. |
121029-07-0 |
---|---|
Molecular Formula |
C20H12BaN2O7S2 |
Molecular Weight |
593.77 |
IUPAC Name |
barium(2+);(5Z)-6-oxo-5-[(1-sulfonatonaphthalen-2-yl)hydrazinylidene]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ba/c23-18-10-6-13-11-14(30(24,25)26)7-8-15(13)19(18)22-21-17-9-5-12-3-1-2-4-16(12)20(17)31(27,28)29;/h1-11,21H,(H,24,25,26)(H,27,28,29);/q;+2/p-2/b22-19-; |
InChI Key |
FJOCAMVGNPLSJI-GXTSIBQPSA-L |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])NN=C3C4=C(C=CC3=O)C=C(C=C4)S(=O)(=O)[O-].[Ba+2] |
Synonyms |
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-, barium salt (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.